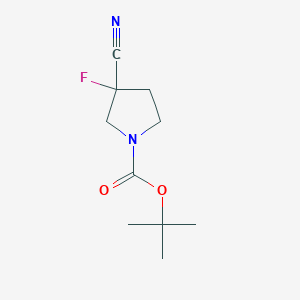

1-Boc-3-cyano-3-fluoropyrrolidine

Description

1-Boc-3-cyano-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group, a cyano (-CN) substituent, and a fluorine atom at the 3-position of the pyrrolidine ring. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and fluorinated analogs for drug discovery. Its structural features—fluorine’s electronegativity and the Boc group’s steric protection—enhance metabolic stability and modulate reactivity in synthetic pathways .

Properties

IUPAC Name |

tert-butyl 3-cyano-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSZDQPVZFNVPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Fluoropyrrolidines are known to be important building blocks in biologically active natural products and drugs.

Mode of Action

It’s known that fluorine atoms in small molecules often change their activities due to the special physicochemical properties of fluorine atoms.

Biochemical Pathways

Fluoropyrrolidines have been synthesized via copper (i)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides, suggesting potential involvement in cycloaddition reactions.

Pharmacokinetics

The compound has a molecular weight of 21424, which could influence its bioavailability.

Result of Action

The presence of fluorine atoms in the pyrrolidinyl rings has been shown to play a crucial role in antifungal activity.

Action Environment

The stability of 1-Boc-3-cyano-3-fluoropyrrolidine is related to the pH of the solution. In a more acidic environment (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the stability of the compound. In a neutral or slightly acidic environment (ph 4-6), it can exist relatively stably.

Biological Activity

1-Boc-3-cyano-3-fluoropyrrolidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H12FN3O2

- CAS Number : 1334675-01-2

- IUPAC Name : this compound

The presence of the Boc (tert-butyloxycarbonyl) protecting group, cyano group, and fluorine atom contributes to the compound's reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Studies suggest that it may act as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways. The cyano and fluorine substituents enhance the compound's lipophilicity and potential for cellular penetration.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, a study evaluated its effects on several cancer cell lines, revealing an IC50 value indicative of potent antiproliferative activity. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 15.2 | Apoptosis induction |

| MCF7 | 12.5 | Cell cycle arrest |

| A549 | 18.7 | Caspase activation |

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on specific enzymes. For example, it demonstrated competitive inhibition against certain kinases involved in tumor growth signaling.

Study on Antiproliferative Effects

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives, including this compound. The study highlighted its effectiveness against various cancer cell lines, with particular emphasis on its mechanism involving the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Synthesis and Evaluation

Another investigation focused on synthesizing analogs of this compound to evaluate their biological activities. The results showed that modifications to the fluorine position significantly affected their anticancer potency, suggesting that structural optimization could lead to more effective therapeutic agents .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents

Research indicates that derivatives of pyrrolidine compounds, including 1-Boc-3-cyano-3-fluoropyrrolidine, exhibit significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. The inhibition of DPP-IV leads to increased levels of incretin hormones, which can improve glycemic control in diabetic patients. A study demonstrated that modifications at the 1-position of pyrrolidine can enhance the potency of these inhibitors, making them promising candidates for antidiabetic therapies .

Cancer Therapeutics

The compound has also been explored as a precursor for synthesizing inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway, which plays a crucial role in cancer immunotherapy. By modifying the pyrrolidine ring, researchers have developed small molecular inhibitors that show comparable efficacy to larger antibody-based therapies while offering advantages such as oral bioavailability .

Synthesis of Fluorinated Compounds

Fluorination Reagents

The introduction of fluorine into organic molecules often alters their pharmacokinetic properties significantly. This compound serves as an essential fluorinated building block in the synthesis of various bioactive compounds. The presence of fluorine can enhance metabolic stability and bioactivity, making such compounds valuable in drug design .

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

1-N-Boc-3-Cyanopyrrolidine

N-Boc-3-pyrrolidinone

- Structure: Features a ketone group (C=O) at the 3-position instead of cyano and fluorine.

- Molecular Formula: C₉H₁₅NO₃.

- Molecular Weight : 185.22 g/mol .

- Key Differences: The ketone group enables diverse reactivity (e.g., in reductive aminations) but introduces susceptibility to nucleophilic attacks. Applications: Serves as a precursor for synthesizing 1-Boc-3-cyano-3-fluoropyrrolidine via fluorination and cyanation steps .

Data Table: Structural and Functional Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.